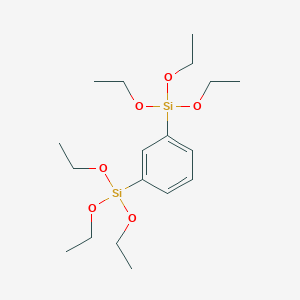

1,3-双(三乙氧基硅基)苯

描述

1,3-Bis(triethoxysilyl)benzene is a chemical compound that serves as a precursor for various advanced materials due to its ability to undergo polymerization and form bridged polysilsesquioxanes. It is characterized by the presence of two triethoxysilyl groups attached to a benzene ring at the 1 and 3 positions. This molecular structure allows it to participate in sol-gel processes and to be used in the synthesis of hybrid materials with potential applications in areas such as proton-conducting membranes and liquid crystalline systems.

Synthesis Analysis

The synthesis of related benzene derivatives has been explored in various studies. For instance, 1,3,5-Tris(hydrogensulfato)benzene was prepared through the reaction of phloroglucinol with chlorosulfonic acid, which was then used as a catalyst for the synthesis of other compounds . Another study focused on the synthesis of hybrid membranes using 1,4-bis(triethoxysilyl)benzene, which is similar to 1,3-bis(triethoxysilyl)benzene, indicating the potential for similar synthetic pathways . Additionally, the optimization of 1,3-bis(isocyanatomethyl)benzene synthesis from m-xylylenediamine and bis(trichloromethyl)carbonate was studied, providing insights into the synthesis of benzene derivatives with different substituents .

Molecular Structure Analysis

The molecular structure of benzene derivatives is crucial for their properties and applications. For example, the study of 1,3,5-tris(dimesitylboryl)benzene included conformational analysis and X-ray structure determination, which is relevant for understanding the structure of 1,3-bis(triethoxysilyl)benzene derivatives . The hydrolysis behavior of 1,4-bis(triethoxysilyl)benzene, a close relative, was investigated using 29Si NMR spectroscopy, revealing insights into the hydrolysis patterns that could be applicable to 1,3-bis(triethoxysilyl)benzene .

Chemical Reactions Analysis

The reactivity of benzene derivatives with various functional groups is a key area of interest. For instance, the synthesis and disproportionation of 1,4-bis(triethylsiloxybutoxytitanoxydimethylsilyl)benzenes were studied, showing how the presence of different substituents affects the thermal stability and reactivity of the compound . The antimicrobial activities of novel benzene derivatives were also evaluated, demonstrating the potential for these compounds to participate in biological interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene derivatives are influenced by their molecular structure. The synthesis and characterization of low molecular mass compounds containing the 1,4-bis(5-phenyl-1,3,4-oxadiazolyl)benzene unit revealed fluorescent properties and the ability to form liquid crystalline phases, which may be relevant to the properties of 1,3-bis(triethoxysilyl)benzene derivatives . The study of proton-conducting sol-gel membranes produced from 1,4-bis(triethoxysilyl)benzene highlighted the importance of sulfonation processes and water retention properties for proton conductivity, which could be applicable to similar compounds . Additionally, the anion transport capabilities of 1,3-bis(benzimidazol-2-yl)benzene derivatives were significantly enhanced by the introduction of electron-withdrawing substituents, suggesting that functionalization of benzene derivatives can lead to improved performance in specific applications .

科学研究应用

水解行为研究

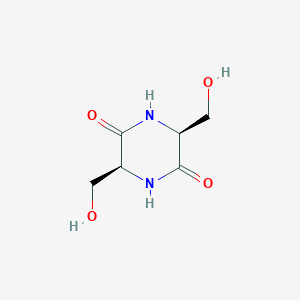

1,3-双(三乙氧基硅基)苯作为桥联聚硅氧烷的前体,已被研究其水解行为。高分辨率29Si核磁共振(NMR)光谱揭示了这种化合物的水解过程,特别是水解和未水解三乙氧基硅基团的行为(Saito, Nishio, Kobayashi, & Sugahara, 2011)。

合成优化

已探索了合成1,3-双(异氰酸甲基)苯,这是1,3-双(三乙氧基硅基)苯的衍生物的优化过程。该过程涉及研究原料的摩尔比、反应温度和时间等因素,以提高合成效率(Jianxun, Zheng, Li, Zhang, & Feng, 2018)。

膜生产

1,3-双(三乙氧基硅基)苯已被用于合成质子导电溶胶-凝胶膜。这些膜具有高吸水容量和良好的质子导电性,使它们在各种工业应用中有潜在用途(Aparicio, Mosa, Sánchez, & Durán, 2005)。

有机化合物吸附剂

该化合物已被用于合成带有胺基和硫醇基的乙烯和苯桥联聚硅氧烷。这些材料对挥发性有机化合物(VOCs)具有高亲和力,表明它们有潜在用途作为有效的吸附剂(Da̧browski, Barczak, Robens, Stolyarchuk, Yurchenko, Matkovskii, & Zub, 2007)。

介孔材料合成

1,3-双(三乙氧基硅基)苯已被用于合成介孔苯基硅复合材料。这些复合材料在其孔壁中表现出分子尺度的周期性,表明它们在需要高度有序多孔结构的领域中具有实用性(Kapoor, Yang, & Inagaki, 2004)。

阴离子传输研究

该化合物的衍生物显示出强大的负离子活性,通过与强电子提取取代基的修饰而增强。这种性质在开发特定离子传输应用材料方面可能很有用(Peng, Zhang, Sun, Cai, Chen, & Chen, 2016)。

安全和危害

In case of inhalation, move the person into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution. If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .

未来方向

属性

IUPAC Name |

triethoxy-(3-triethoxysilylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O6Si2/c1-7-19-25(20-8-2,21-9-3)17-14-13-15-18(16-17)26(22-10-4,23-11-5)24-12-6/h13-16H,7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBRVZDGOJHHFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=CC(=CC=C1)[Si](OCC)(OCC)OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469322 | |

| Record name | 1,3-Bis(triethoxysilyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis(triethoxysilyl)benzene | |

CAS RN |

16067-99-5 | |

| Record name | 1,3-Bis(triethoxysilyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

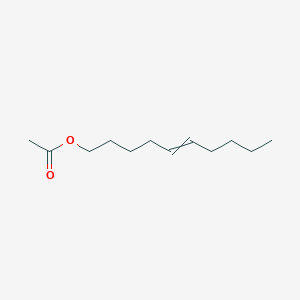

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

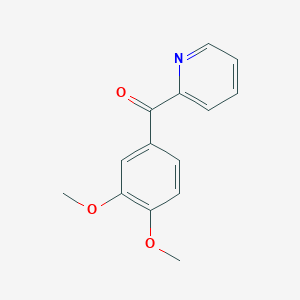

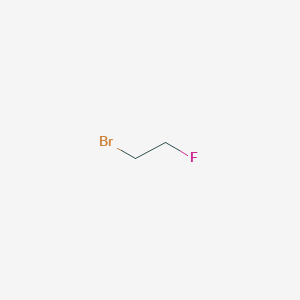

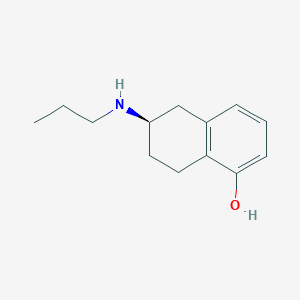

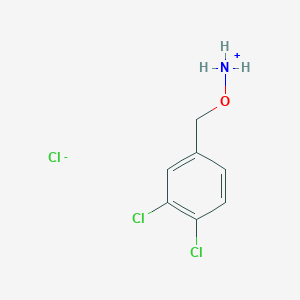

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluorobenzo-[2,1,3]-thiadiazole](/img/structure/B107291.png)